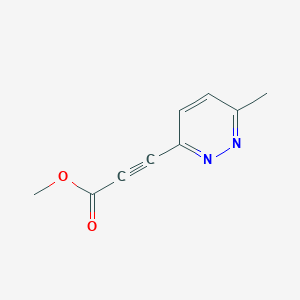

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate

描述

属性

IUPAC Name |

methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-3-4-8(11-10-7)5-6-9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQWKVZWPPFIDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)C#CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyridazine Ring Functionalization

The starting point often involves a substituted pyridazine or pyridazinone derivative. According to patent literature on related pyridazine derivatives, functionalization at the 3-position can be achieved via nucleophilic substitution or cross-coupling reactions under mild to moderate temperatures using solvents such as methanol, ethanol, dioxane, or tetrahydrofuran (THF).

Introduction of the Propargyl Side Chain

The propargyl group (prop-2-ynoate) can be introduced through alkylation or coupling reactions involving propargyl halides or esters. A typical approach involves:

- Using propargyl bromide or chloride as the alkylating agent.

- Employing a base such as sodium hydride (NaH) to deprotonate the pyridazinyl nitrogen or carbon, facilitating nucleophilic attack.

- Conducting the reaction in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature to elevated temperatures (up to 90°C) for several hours.

Esterification to Methyl Ester

If the propargyl group is introduced as a carboxylic acid or acid derivative, esterification is performed to yield the methyl ester. This can be achieved by:

- Direct esterification using methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

- Alternatively, methylation of the carboxylate intermediate using methyl iodide or dimethyl sulfate under basic conditions.

Detailed Preparation Procedure Example

Based on analogous procedures for similar heterocyclic propargyl esters, a representative synthesis is as follows:

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-Methylpyridazin-3-yl precursor | Starting material | - | Commercial or synthesized |

| 2 | NaH (1.1 equiv), DMSO, room temp, 30 min | Deprotonation of pyridazinyl site | - | Under argon atmosphere |

| 3 | Propargyl bromide (1.05 equiv), DMSO, 90°C, 2-14 h | Alkylation to introduce prop-2-ynyl group | 60-85 | Monitored by TLC |

| 4 | Methanol, acid catalyst (e.g., H2SO4), reflux | Esterification to methyl ester | 70-90 | Purification by crystallization or chromatography |

Optimization and Characterization

- Solvent Choice: Polar aprotic solvents such as DMSO or THF are preferred for alkylation steps to enhance nucleophilicity and solubility.

- Temperature Control: Reaction temperatures range from room temperature to 90°C depending on the step; higher temperatures favor alkylation but may increase side reactions.

- Purification: Flash chromatography on silica gel using ethyl acetate/hexane mixtures is standard for isolating the pure product.

- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry (HRMS), and melting point analysis.

Research Findings and Data Summary

| Parameter | Observations/Values | Source/Notes |

|---|---|---|

| Alkylation reaction time | 2 to 14 hours | Depends on electrophile and base used |

| Yield of alkylation step | 60-85% | Good yields with NaH and propargyl bromide |

| Esterification yield | 70-90% | Acid-catalyzed esterification |

| Common side products | Over-alkylation, polymerization of alkyne | Minimized by controlled addition and temperature |

| Solvents used | DMSO, THF, methanol, ethanol | Polar aprotic and protic solvents used |

| Temperature range | Room temperature to reflux (~90°C) | Optimized for each step |

化学反应分析

Types of Reactions

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amides or thioesters.

科学研究应用

Organic Chemistry

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of heterocyclic compounds, which are critical in various chemical applications .

Biological Activities

Research indicates that Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate exhibits potential antimicrobial and anticancer properties. Studies have focused on its ability to inhibit specific enzymes or receptors, making it a candidate for further pharmacological exploration .

Pharmaceutical Development

In medicinal chemistry, this compound is being investigated as a pharmacophore in drug design. Its structural attributes may allow it to interact effectively with biological targets, potentially leading to new therapeutic agents .

Industrial Applications

This compound is also utilized in the development of specialty chemicals and materials, including polymers and coatings that require specific properties .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound found that it inhibited cell proliferation in certain cancer cell lines, suggesting potential as a therapeutic agent .

Case Study 2: Antimicrobial Properties

Another study focused on its antimicrobial activity revealed promising results against various bacterial strains, indicating its potential use in developing new antibiotics .

作用机制

The mechanism of action of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and are the subject of ongoing research.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional properties of Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate can be contextualized by comparing it to analogous pyridazine and propargyl ester derivatives. Key comparisons include:

Substituent Effects on the Pyridazine Ring

- 6-Methyl vs. Halogen/Other Groups :

The 6-methyl substituent in the target compound contrasts with halogenated analogs like 5-chloro-6-phenylpyridazin-3(2H)-one (). Methyl groups are electron-donating, which may enhance the stability of the pyridazine ring compared to electron-withdrawing substituents like chlorine. This difference could influence reactivity in substitution or coupling reactions.

Ester Group Variations

- Methyl vs. Ethyl Esters: The ethyl ester analog Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate (CAS: 2097990-42-4) differs only in the ester alkyl chain length. Methyl esters generally exhibit higher reactivity in hydrolysis reactions due to reduced steric hindrance compared to ethyl esters .

- Aryl-Substituted Propargyl Esters: Compounds like Methyl 3-(4-cyanophenyl)prop-2-ynoate (CAS: 1032041-58-9) replace the pyridazine ring with a cyano-substituted phenyl group. The electron-withdrawing cyano group may reduce ester stability but enhance intermolecular interactions (e.g., dipole-dipole forces) .

Molecular and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |

|---|---|---|---|---|

| This compound* | C₉H₈N₂O₂ | ~184.17 | 6-methyl-pyridazine, propargyl | High reactivity (alkyne group) |

| Ethyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate | C₁₀H₁₀N₂O₂ | 190.20 | Ethyl ester | Enhanced lipophilicity |

| Methyl 3-(4-cyanophenyl)prop-2-ynoate | C₁₁H₇NO₂ | 185.18 | 4-cyanophenyl | High dipole moment |

| Cyclopenta[c]pyridazin-3-yl analog | C₁₁H₁₀N₂O₂ | 202.21 | Fused bicyclic system | Rigid structure, lower solubility |

Structural Validation and Crystallography

Structural confirmation of such compounds relies on techniques like X-ray crystallography. Programs like SHELXL () and ORTEP-3 () are critical for refining crystal structures and validating hydrogen-bonding patterns, which differ based on substituents (e.g., methyl vs. phenyl groups) .

Key Research Findings and Implications

- The 6-methyl group in the target compound likely enhances metabolic stability compared to halogenated analogs, making it a candidate for drug discovery .

- The propargyl group’s reactivity enables click chemistry applications, though ester stability may vary with substituents (e.g., methyl esters hydrolyze faster than ethyl analogs) .

- Fused-ring derivatives (e.g., cyclopenta[c]pyridazine) exhibit distinct crystallographic packing behaviors due to increased rigidity, as analyzed via graph set theory () .

生物活性

Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyridazine ring substituted with a methyl group. This structural feature is believed to influence its reactivity and biological properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for its applications in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ester group can hydrolyze to release active metabolites that modulate biochemical pathways. Additionally, the pyridine ring may engage in π-π interactions with aromatic residues in proteins, affecting their function .

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

| Escherichia coli | 31.25 - 125 |

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of cell wall integrity .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies. The efficacy of the compound was evaluated against several cancer cell lines, as shown in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 - 20 |

| MDA-MB-231 (triple-negative breast cancer) | 5 - 15 |

The mechanism underlying its anticancer effects may involve the modulation of signaling pathways related to cell proliferation and survival .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various derivatives of pyridazine compounds demonstrated that modifications at the C-6 position significantly enhanced antimicrobial activity. This compound was among the most potent compounds tested, showing remarkable selectivity against Staphylococcus aureus .

- Evaluation of Anticancer Properties : In a comparative analysis involving several pyridazine derivatives, this compound exhibited superior activity against MDA-MB-231 cells. The study highlighted its potential as a lead compound for developing new anticancer agents .

常见问题

Q. What are the standard synthetic routes for Methyl 3-(6-methylpyridazin-3-yl)prop-2-ynoate?

The compound can be synthesized via alkyne coupling reactions. For example, under an inert atmosphere (e.g., argon), n-butyllithium is used to deprotonate a pyridazine precursor, followed by reaction with methyl propiolate (, compound 11). Similar protocols for structurally related esters, such as methyl 3-(azetidin-3-yl)prop-2-ynoate, involve palladium-catalyzed cross-coupling or nucleophilic substitution (). Purification typically involves column chromatography or crystallization.

Q. What analytical techniques are recommended for characterizing this compound?

- NMR Spectroscopy : To confirm structural integrity, including the alkyne proton (δ ~2.5–3.5 ppm) and pyridazine ring protons.

- GC-MS : For purity assessment and molecular ion detection, as demonstrated for prop-2-ynoate derivatives ().

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is suitable for quantifying impurities ( ) .

Q. What safety precautions are necessary when handling this compound?

- Protective Equipment : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact ( ) .

- Waste Disposal : Segregate chemical waste and dispose via certified hazardous waste services to prevent environmental contamination ( ) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX software (e.g., SHELXL for refinement) to analyze unit cell parameters and hydrogen-bonding networks ( ) . ORTEP-III can visualize molecular geometry and thermal ellipsoids ( ) . For example, a related crystal structure (monoclinic P21/c space group) was resolved with R = 0.052 using 4560 reflections ( ) .

Q. How can contradictory data in synthesis yields be addressed?

Contradictions often arise from reaction scalability or solvent effects. For instance, polar aprotic solvents (e.g., THF) may stabilize intermediates better than dichloromethane. Optimize stoichiometry and temperature using Design of Experiments (DoE), as seen in microbial culture optimizations (). Compare yields from (hydrolysis under Ar vs. H₂) to identify inert atmosphere impacts.

Q. What role do hydrogen-bonding patterns play in this compound’s crystallinity?

Graph-set analysis ( ) can classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For example, the pyridazine N-atoms may act as hydrogen-bond acceptors, influencing crystal packing and melting points. Such interactions are critical for predicting solubility and stability.

Q. How can derivatives of this compound be designed for bioactivity studies?

Introduce functional groups (e.g., fluorophenyl, quinoline) via Sonogashira coupling or Michael addition. demonstrates derivatization of 6-methylpyridazin-3-yl motifs into phenethylamino benzoates for bioactivity screening. Computational docking (not covered in evidence) could further guide rational design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。